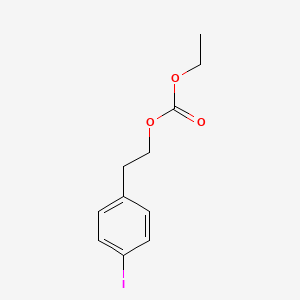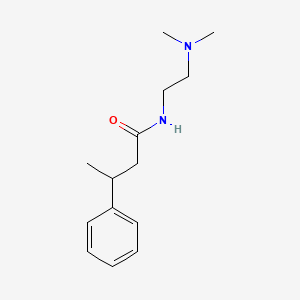![molecular formula C8H16O2 B13806365 1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]- CAS No. 54004-45-4](/img/structure/B13806365.png)
1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyl-3-oxa-5-hexen-1-ol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is characterized by its unique structure, which includes an oxa-hexene backbone with three methyl groups attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol typically involves the reaction of 2-methyl-2-propen-1-ol with 2-methyl-2-propenyl ether under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,5-Trimethyl-3-oxa-5-hexen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,2,5-Trimethyl-3-oxa-5-hexen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-propen-1-ol
- 2-Methyl-2-propenyl ether
- 2,2-Dimethyl-3-oxa-5-hexen-1-ol
Uniqueness
Compared to similar compounds, 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Propiedades
Número CAS |
54004-45-4 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methylprop-2-enoxy)propan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-10-8(3,4)6-9/h9H,1,5-6H2,2-4H3 |
Clave InChI |
VIYJKNBZRRVSLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


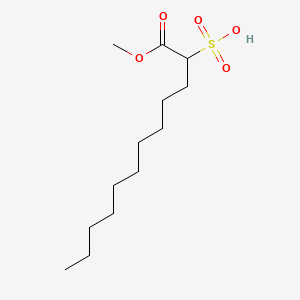

![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
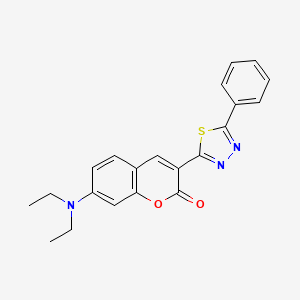
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
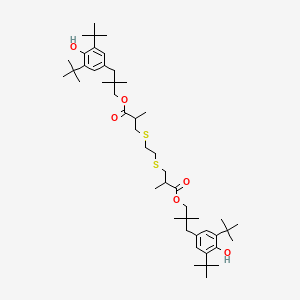
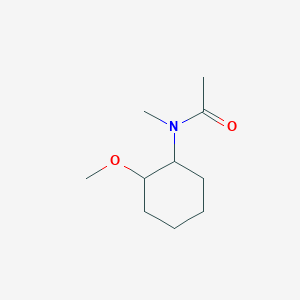
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
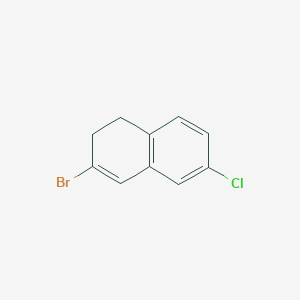
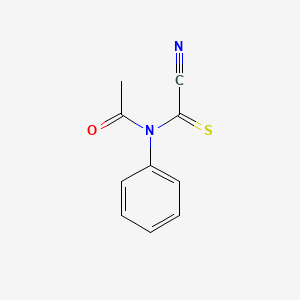
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
